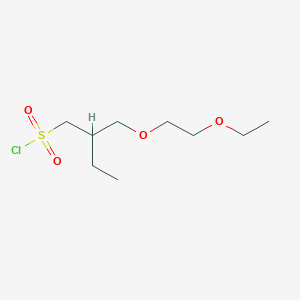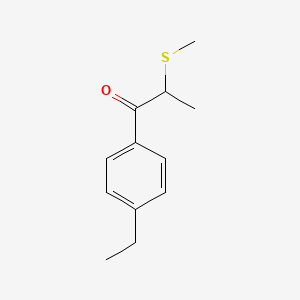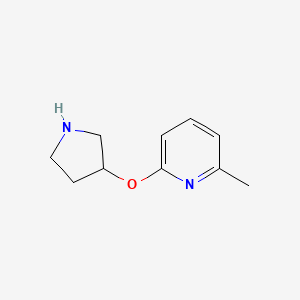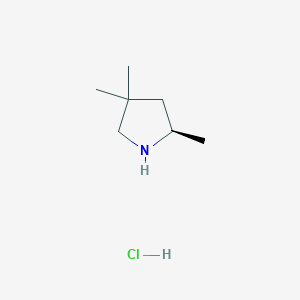![molecular formula C19H19NO2 B13522362 Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate](/img/structure/B13522362.png)
Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group and an ethynyl linkage to an aminophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-aminophenyl)ethynylbenzene.
Reaction with Tert-butyl Benzoate: The intermediate is then reacted with tert-butyl benzoate under specific conditions to form the final product.
Catalysts and Solvents: Common catalysts used in this synthesis include palladium-based catalysts, and solvents such as tetrahydrofuran or dimethylformamide are often employed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and protein binding.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl linkage and aminophenyl group play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-(2-amino-ethyl)-benzoate
- Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate is unique due to its ethynyl linkage, which imparts distinct chemical reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific scientific and industrial applications.
Propriétés
Formule moléculaire |
C19H19NO2 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C19H19NO2/c1-19(2,3)22-18(21)16-12-9-14(10-13-16)8-11-15-6-4-5-7-17(15)20/h4-7,9-10,12-13H,20H2,1-3H3 |
Clé InChI |
KXRBGKCZZSFBKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


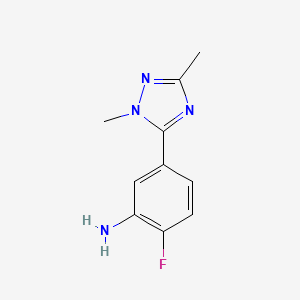
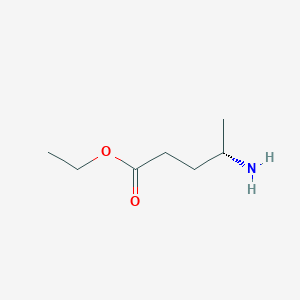
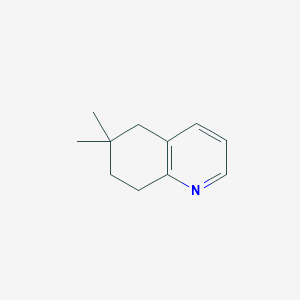
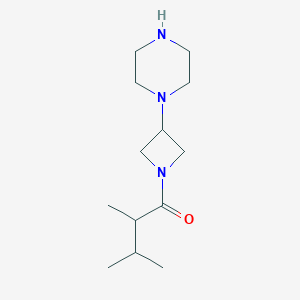
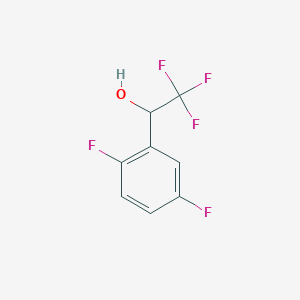
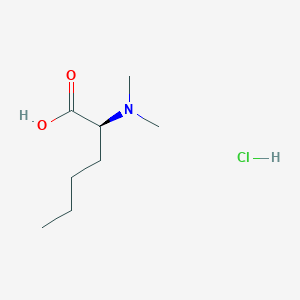
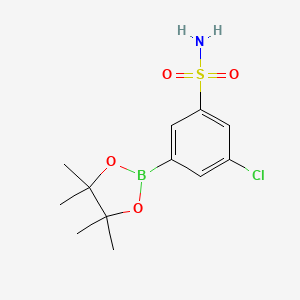
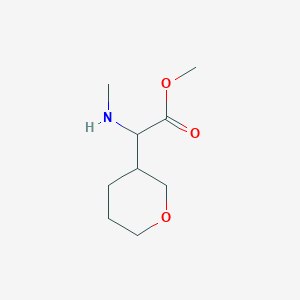
![tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B13522328.png)
